Product packaging for Benzene, 1-methoxy-4-(phenylseleno)-(Cat. No.:CAS No. 80448-01-7)

Benzene, 1-methoxy-4-(phenylseleno)-

Cat. No.: B14413031
CAS No.: 80448-01-7
M. Wt: 263.20 g/mol
InChI Key: NNXSGISAOBFVLS-UHFFFAOYSA-N
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Description

Context within Organoselenium Chemistry and Aromatic Compounds

Organoselenium chemistry involves the study of compounds containing a carbon-selenium bond. wikipedia.org These compounds are known for their distinct reactivity compared to their sulfur and oxygen analogs. wikipedia.org Selenium's larger atomic size, lower electronegativity, and the weaker carbon-selenium bond (approximately 234 kJ/mol) contribute to its unique chemical behavior. wikipedia.org Organoselenium compounds can act as nucleophiles, electrophiles, or participate in radical reactions, making them versatile reagents in organic synthesis. windows.net

Benzene (B151609), 1-methoxy-4-(phenylseleno)- is situated within the class of aromatic organoselenium compounds. Aromatic compounds, characterized by the presence of a benzene ring or other similar cyclic systems, are fundamental building blocks in chemistry. primescholars.comprimescholars.com The presence of the phenyl and methoxyphenyl groups in this molecule influences its electronic properties and reactivity. The selenium atom, bonded directly to two aromatic carbons, modulates the electron density of the rings and serves as a reactive center. The methoxy (B1213986) group (-OCH3) on one of the phenyl rings acts as an electron-donating group, further influencing the molecule's reactivity and properties.

Significance as a Substituted Diphenyl Selenide (B1212193) Derivative

Benzene, 1-methoxy-4-(phenylseleno)- is a derivative of diphenyl selenide. Diphenyl selenide and its derivatives are a well-studied class of compounds in organoselenium chemistry. rsc.orgrsc.orgresearchgate.net The parent compound, diphenyl selenide, is a key reagent and has been explored for its potential applications in various chemical transformations. nih.gov

The significance of Benzene, 1-methoxy-4-(phenylseleno)- lies in its nature as a substituted diphenyl selenide. The introduction of the methoxy group at the para-position of one of the phenyl rings breaks the symmetry of the parent molecule and introduces specific electronic effects. This substitution can influence the reactivity of the selenium atom and the aromatic rings, potentially leading to enhanced or altered chemical behavior compared to the unsubstituted diphenyl selenide. rsc.orgrsc.org Such substitutions are a common strategy in medicinal and materials chemistry to fine-tune the properties of a molecule for a specific purpose.

Interactive Table 1: Chemical Properties and Identifiers

Property Value
IUPAC Name 1-Methoxy-4-(phenylselanyl)benzene chemspider.com
Synonyms Benzene, 1-methoxy-4-(phenylseleno)-, p-methoxyphenyl phenyl selenide chemspider.com
Molecular Formula C13H12OSe chemspider.com
Molecular Weight 263.209 g/mol chemspider.com
CAS Number 80448-01-7 chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12OSe B14413031 Benzene, 1-methoxy-4-(phenylseleno)- CAS No. 80448-01-7

Properties

CAS No.

80448-01-7

Molecular Formula

C13H12OSe

Molecular Weight

263.20 g/mol

IUPAC Name

1-methoxy-4-phenylselanylbenzene

InChI

InChI=1S/C13H12OSe/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

NNXSGISAOBFVLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzene, 1 Methoxy 4 Phenylseleno and Analogues

Strategies for Carbon-Selenium Bond Formation

The construction of the C-Se bond is the cornerstone for the synthesis of Benzene (B151609), 1-methoxy-4-(phenylseleno)- and its analogues. Chemists have developed a range of methods that can be broadly categorized into the direct introduction of phenylseleno moieties onto an aromatic core and functionalization through organometallic intermediates.

Introduction of Phenylseleno Moieties

Direct selenation of aromatic compounds, particularly electron-rich arenes like anisole (B1667542), offers a straightforward route to the target molecule. One prominent method is the Friedel-Crafts type electrophilic aromatic substitution. This reaction typically involves the activation of a selenium-based reagent to generate an electrophilic selenium species that then attacks the electron-rich methoxy-activated benzene ring.

Research has shown that aryl selenols can be used for the synthesis of aryl/heteroaryl selenides via an electrophilic aromatic substitution pathway on electron-rich systems. nih.gov The methoxy (B1213986) group in anisole is a strong activating group and directs substitution to the ortho and para positions. Due to steric hindrance, the para product, Benzene, 1-methoxy-4-(phenylseleno)-, is often favored.

Another approach involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene, to promote the reaction between diphenyl diselenide and anisole. This method generates a phenylseleno-iodine intermediate which then undergoes electrophilic substitution.

Functionalization via Organometallic Approaches

Organometallic cross-coupling reactions are a powerful and widely used tool for forming C-Se bonds with high precision and in good yields. These methods typically involve the reaction of an organometallic derivative of one aromatic ring with a selenium-functionalized derivative of the other, catalyzed by a transition metal.

A common strategy employs copper catalysis. For instance, a simple and efficient procedure for synthesizing aryl-selenides involves a copper nanoparticle-catalyzed reaction between an aryl iodide and diphenyl diselenide in the presence of zinc powder in water. researchgate.net Applying this to a suitable precursor, 4-iodoanisole (B42571), would yield the desired product.

Nickel-catalyzed cross-coupling is another effective method. The reaction of sodium benzeneselenolate, generated from benzeneselenol (B1242743) or diphenyl diselenide, with an aryl halide like 4-bromoanisole (B123540) or 4-iodoanisole in the presence of a nickel(II) catalyst provides a direct route to unsymmetrical diaryl selenides.

Furthermore, organomagnesium compounds (Grignard reagents) can be utilized. The reaction of 4-methoxyphenylmagnesium bromide (prepared from 4-bromoanisole) with elemental selenium can generate a magnesium selenolate intermediate. arkat-usa.org While this is often used for symmetrical selenides, it can be adapted for unsymmetrical syntheses by subsequent reaction with an appropriate electrophile.

Precursor Design and Derivatization

The successful synthesis of Benzene, 1-methoxy-4-(phenylseleno)- is critically dependent on the selection and preparation of appropriate precursors. The choice of precursor is dictated by the synthetic strategy employed.

For organometallic cross-coupling reactions, halogenated anisole derivatives are essential.

4-Iodoanisole : This is a highly reactive precursor for various cross-coupling reactions, including Suzuki, and C-Se bond formation. A green and efficient synthesis method involves the reaction of anisole with sodium iodide and sodium hypochlorite (B82951) in the presence of hydrochloric acid, generating iodine chloride in situ. This process can achieve yields as high as 91.2%. google.com

4-Bromoanisole : This is another common precursor, often used in Grignard reagent formation and various palladium- or nickel-catalyzed coupling reactions. arkat-usa.org

For methods involving nucleophilic selenium species, the selenium precursor is key.

**Diphenyl diselenide ((PhSe)₂) **: This is a stable, commercially available solid that serves as a common precursor for various selenium reagents. It can be reduced to generate nucleophilic phenylselenide anions (PhSe⁻) or used directly in radical or electrophilic reactions.

Benzeneselenol (PhSeH) : This is a more reactive but foul-smelling liquid. It is a potent nucleophile and is used in reactions where a strong selenium nucleophile is required.

For metal-free approaches, arylboronic acids are increasingly popular precursors.

4-Methoxyphenylboronic acid : This precursor is used in metal-free reactions with selenium sources like selenium dioxide or arylseleninic acids to form the C-Se bond. sciencegate.app

Advanced Synthetic Protocols and Reagent Utilization

Modern organic synthesis emphasizes the development of more efficient, sustainable, and safer protocols. The synthesis of organoselenium compounds has benefited significantly from these advancements.

Metal-Free Synthesis : To circumvent the cost and toxicity associated with transition metals, metal-free protocols have been developed. A notable example is the reaction of arylboronic acids with selenium dioxide (SeO₂) or arylseleninic acids. sciencegate.app For instance, the reaction of 4-methoxyphenylboronic acid with phenylseleninic acid in a solvent like DMSO can produce Benzene, 1-methoxy-4-(phenylseleno)- in high yield without the need for a metal catalyst. sciencegate.app

Table 1: Comparison of Metal-Free Synthetic Protocols
Anisole PrecursorSelenium ReagentConditionsYieldReference
Arylboronic AcidSelenium Dioxide (SeO₂)K₂CO₃, PEG-400, 110 °CGood researchgate.net
Arylboronic AcidArylseleninic AcidDMSO, 120 °C, 14 hHigh sciencegate.app

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forging C-Se bonds under mild conditions. nih.gov These reactions often use a photosensitizer that, upon light absorption, can initiate a radical process or an energy transfer to a catalyst. For example, the C-Se cross-coupling of an aryl halide like 4-iodoanisole with diphenyl diselenide can be achieved at room temperature under blue LED irradiation, often in the presence of a dual photocatalyst/transition metal catalytic system. unibo.it

Mechanochemistry : Ball-milling techniques offer a solvent-free or low-solvent approach to synthesis. The mechanochemical reaction involving organic halides, magnesium, and elemental selenium can generate selenium species in situ for subsequent reactions, providing a greener and often faster alternative to traditional solution-phase synthesis.

Table 2: Overview of Organometallic Approaches
Anisole PrecursorSelenium ReagentCatalyst/ReagentConditionsYieldReference
4-BromoanisoleSelenium (Se)Magnesium (Mg)THF-Toluene, Reflux, 1.5 h98% (for symmetrical selenide) arkat-usa.org
Aryl IodideDiphenyl DiselenideCopper (Cu) NPs / ZnWaterGood researchgate.net
Aryl HalideSodium BenzeneselenolateNickel(II) complex---

Chemical Reactivity and Transformation Pathways of Benzene, 1 Methoxy 4 Phenylseleno

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of this substitution are profoundly influenced by the electronic properties of the substituents already present on the ring. msu.edu

In Benzene, 1-methoxy-4-(phenylseleno)-, the outcome of electrophilic aromatic substitution is dictated by the directing effects of the methoxy (B1213986) (-OCH₃) and phenylseleno (-SePh) groups.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and a strong ortho, para-director. msu.edu Its oxygen atom donates electron density to the benzene ring via resonance, stabilizing the positively charged intermediate (the arenium ion) that forms during the substitution process. libretexts.org This stabilization is most effective when the electrophile attacks the positions ortho or para to the methoxy group. libretexts.org

Phenylseleno Group (-SePh): Similar to other chalcogen-containing groups, the phenylseleno group is also an ortho, para-director. The selenium atom possesses lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate during ortho and para attack. However, due to the larger size and greater polarizability of selenium compared to oxygen, its electron-donating resonance effect is generally weaker than that of the methoxy group. Inductively, the selenium atom is electron-withdrawing.

In the title compound, the methoxy and phenylseleno groups are in a para relationship. This leaves four possible positions for substitution: 2, 3, 5, and 6. The directing influences of the two groups are summarized below.

PositionRelation to Methoxy (-OCH₃)Relation to Phenylseleno (-SePh)Combined EffectPredicted Outcome
2, 6 orthometaStrongly activated and directed by -OCH₃Major Products
3, 5 metaorthoDirected by -SePh, but deactivated by -OCH₃Minor or No Products

The methoxy group is a significantly stronger activating group than the phenylseleno group. Therefore, it exerts the dominant directing effect. Electrophilic attack will be overwhelmingly directed to the positions ortho to the methoxy group (positions 2 and 6). The positions ortho to the phenylseleno group (positions 3 and 5) are meta to the powerful methoxy director, and substitution at these sites is therefore disfavored.

Reactions Involving the Phenylseleno Moiety

The phenylseleno group is a versatile functional handle that can undergo a variety of transformations, particularly those involving changes in the oxidation state of the selenium atom.

The selenium atom in Benzene, 1-methoxy-4-(phenylseleno)- can be oxidized by various reagents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). This oxidation converts the selenide (B1212193) (oxidation state +2) into a selenoxide (+4) or a selenone (+6). These higher oxidation state species are significantly more reactive. For instance, the oxidation of the selenide can facilitate subsequent reactions, such as the formation of new carbon-heteroatom or carbon-carbon bonds at positions adjacent to the selenium atom in related alkyl-aryl selenide systems. rsc.org

A cornerstone reaction of organoselenium chemistry is the selenoxide elimination. wikipedia.org This process involves two key steps:

Oxidation: The selenide is oxidized to a selenoxide, typically using an oxidant like H₂O₂ or mCPBA.

Syn-Elimination: The selenoxide undergoes a thermal, intramolecular syn-elimination, where the selenoxide oxygen atom abstracts a proton from a β-carbon, leading to the formation of an alkene and a selenenic acid byproduct. acs.org

This reaction requires a hydrogen atom on the carbon atom beta to the selenium atom. In Benzene, 1-methoxy-4-(phenylseleno)- itself, there are no such β-hydrogens on the aromatic ring that can participate in this elimination. However, this transformation pathway is a fundamental characteristic of the phenylseleno moiety and would be a primary reaction for derivatives of the title compound that possess an alkyl chain attached to the selenium atom or to the aromatic ring at a position adjacent to the seleno group. The elimination proceeds at mild temperatures, often between -50 and 40 °C. wikipedia.org

The selenium atom of the phenylseleno group can be subject to nucleophilic attack, particularly after activation. Treatment of aryl selenides with halogens (e.g., chlorine, bromine) can lead to the formation of dihaloselenurane intermediates (Ar(Ph)SeX₂). In these species, the selenium atom is more electrophilic and can be displaced by nucleophiles. tandfonline.com This allows for the substitution of the phenylseleno group, providing a route to other functionalized aromatic compounds. Furthermore, the selenium atom can be activated by conversion to a selenonium salt, which creates a good leaving group for nucleophilic aromatic substitution reactions. tandfonline.com

Mechanistic Investigations of Reactions Involving Benzene, 1 Methoxy 4 Phenylseleno

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism. For reactions involving aryl selenides, such as "Benzene, 1-methoxy-4-(phenylseleno)-", kinetic data can reveal the rate-determining step and the nature of the transition state.

While specific kinetic studies exclusively on "Benzene, 1-methoxy-4-(phenylseleno)-" are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on analogous aryl sulfides and other phenyl selenides. For instance, the oxidation of aryl phenyl sulfides has been shown to follow second-order kinetics, being first-order in both the sulfide (B99878) and the oxidant. isca.me A Hammett analysis of the reaction with 4-substituted phenyl phenyl sulfides yielded a negative ρ value of -2.29, which points to the development of an electron-deficient transition state. isca.me This suggests that electron-donating substituents on the aromatic ring, such as the methoxy (B1213986) group in "Benzene, 1-methoxy-4-(phenylseleno)-", would accelerate the rate of such oxidation reactions by stabilizing the electron-deficient transition state.

In radical reactions, the absolute rate constant for the reaction of cyclohexyl phenyl selenide (B1212193) with the tris(trimethylsilyl)silyl radical to produce cyclohexane (B81311) has been determined to be 9.6 x 10⁷ M⁻¹s⁻¹. libretexts.org Such studies help in comparing the reactivity of selenides with other compounds and understanding their behavior in radical chain processes. libretexts.org

Kinetic investigations into nucleophilic aromatic substitution on activated aryl sulfides have also been conducted. The reactions of various amines with 4'-R-phenyl 2,4,6-trinitrophenyl sulfides show that the substitution mechanism can be influenced by the nucleophile, with some reactions being subject to general base catalysis, indicating that deprotonation of an intermediate can be the rate-limiting step. rsc.org These findings are relevant for predicting the behavior of "Benzene, 1-methoxy-4-(phenylseleno)-" in similar nucleophilic substitution scenarios, should the aromatic ring be sufficiently activated by other substituents.

Table 1: Comparative Rate Data for Related Selenide and Sulfide Reactions

ReactantReaction TypeRate Constant (k)Reference
Cyclohexyl phenyl selenideRadical H-abstraction9.6 x 10⁷ M⁻¹s⁻¹ libretexts.org
1-BromooctaneRadical H-abstraction2.0 x 10⁷ M⁻¹s⁻¹ libretexts.org
4-Substituted phenyl phenyl sulfides(salen)Mn catalyzed oxidationρ = -2.29 isca.me

Understanding Electronic and Steric Effects on Reactivity

The reactivity of "Benzene, 1-methoxy-4-(phenylseleno)-" is significantly influenced by the electronic and steric properties of its constituent groups: the methoxy group, the phenylseleno group, and the benzene (B151609) ring itself.

Electronic Effects:

The methoxy (-OCH₃) group is a strong electron-donating group (EDG) through resonance, where the lone pairs on the oxygen atom can delocalize into the benzene ring. ucalgary.cachegg.com This effect increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus activating it towards electrophilic aromatic substitution. ucalgary.calibretexts.org The methoxy group is, therefore, an ortho, para-directing activator. ucalgary.cachegg.com

In electrophilic aromatic substitution reactions on the methoxy-substituted ring of "Benzene, 1-methoxy-4-(phenylseleno)-", the powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate, directing incoming electrophiles to the positions ortho to it (and meta to the phenylseleno group).

Steric Effects:

Steric hindrance can play a role in the regioselectivity of reactions. The phenylseleno group is bulkier than a hydrogen atom. In electrophilic aromatic substitution, attack at the ortho position to the methoxy group may be sterically hindered to some extent by the adjacent phenylseleno group, potentially favoring substitution at the other available ortho position. The steric bulk of substituents has also been shown to affect the dimerization of aromatic selenide radical cations, with bulkier groups hindering dimer formation. acs.org

Transition State Characterization and Reaction Pathway Analysis

The characterization of transition states and the analysis of reaction pathways provide a detailed picture of how a reaction proceeds from reactants to products. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for these investigations.

For organoselenium compounds, computational studies have been used to map out reaction pathways. For example, in the oxidation of phenyl alkyl selenides with hydrogen peroxide, followed by selenoxide elimination, DFT calculations have been employed to characterize the Gibbs free energies of the relevant intermediates and transition states. researchgate.net This type of analysis helps to identify the energetically most favorable reaction pathway.

In the context of electrophilic aromatic substitution on "Benzene, 1-methoxy-4-(phenylseleno)-", the reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.orgmsu.edu The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The transition state leading to the arenium ion resembles the intermediate in structure and energy.

Table 2: Key Features of Electrophilic Aromatic Substitution Transition States

FeatureDescription
Structure Resembles the arenium ion (sigma complex), with the electrophile partially bonded to a ring carbon, which is sp³-hybridized. byjus.comlibretexts.org
Charge The positive charge is delocalized over the aromatic ring, primarily at the ortho and para positions relative to the point of attack. byjus.com
Stabilization Electron-donating groups, like the methoxy group, stabilize the transition state through resonance, lowering the activation energy. libretexts.org
Reaction Coordinate Corresponds to the formation of the new carbon-electrophile bond. ucsb.edu

Computational models can be used to calculate the activation energies for electrophilic attack at different positions on the "Benzene, 1-methoxy-4-(phenylseleno)-" molecule. nih.gov These calculations would likely confirm that the transition states for attack at the positions ortho to the activating methoxy group are lower in energy than those for attack at the meta positions, thus explaining the observed regioselectivity. The analysis would involve optimizing the geometry of the transition state structure and calculating its vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface. ucsb.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Methoxy 4 Phenylseleno

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural elucidation of Benzene (B151609), 1-methoxy-4-(phenylseleno)-, providing precise information about the hydrogen, carbon, and selenium atomic environments.

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons of both phenyl rings and the methoxy (B1213986) group. The protons on the methoxy-substituted ring are chemically distinct from those on the unsubstituted phenyl ring attached to the selenium atom.

The assignments are as follows: The protons on the phenyl ring adjacent to the selenium atom appear as a multiplet between δ 7.33-7.31 ppm (2H) and another multiplet from δ 7.21-7.16 ppm (3H). rsc.org The two protons on the methoxy-substituted ring ortho to the selenium atom resonate as a doublet at δ 7.50 ppm, showing a coupling constant (J) of 8.8 Hz. rsc.org The two protons meta to the selenium group (ortho to the methoxy group) appear as a doublet at δ 6.84 ppm (J = 8.4 Hz). rsc.org The singlet at δ 3.79 ppm is unequivocally assigned to the three protons of the methoxy group. rsc.org The observed spin-spin coupling patterns (doublets for the para-substituted ring) are characteristic of vicinal proton-proton interactions and confirm the substitution pattern on the aromatic rings.

Interactive Data Table: ¹H NMR Chemical Shift Assignments
Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Integration (Number of H)Assignment
7.50Doublet (d)8.82HAr-H (ortho to -Se)
7.33-7.31Multiplet (m)-2HAr-H (phenylseleno group)
7.21-7.16Multiplet (m)-3HAr-H (phenylseleno group)
6.84Doublet (d)8.42HAr-H (ortho to -OCH₃)
3.79Singlet (s)-3H-OCH₃

The ¹³C NMR spectrum provides a complete carbon footprint of the molecule. The spectrum displays nine distinct signals, corresponding to the thirteen carbon atoms in the structure, with symmetries leading to overlapping resonances for certain positions.

The carbon atom of the methoxy group is observed at δ 55.2 ppm. rsc.org The aromatic region shows several signals: the carbon atom attached to the methoxy group (C-O) is found at δ 159.7 ppm. rsc.org The carbons of the methoxy-substituted ring ortho to the selenium atom appear at δ 136.5 ppm, while those ortho to the methoxy group are at δ 115.1 ppm. rsc.org The quaternary carbon of this ring, bonded to selenium, is assigned to the signal at δ 119.9 ppm. rsc.org For the unsubstituted phenyl ring, the carbons ortho, meta, and para to the selenium atom are found at δ 133.2 ppm, δ 129.1 ppm, and δ 126.4 ppm, respectively. rsc.org The ipso-carbon of the phenylseleno group is assigned to the chemical shift at δ 130.9 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shift Assignments
Chemical Shift (δ ppm)Assignment
159.7Ar-C (C-OCH₃)
136.5Ar-C (ortho to -Se)
133.2Ar-C (ortho on Ph-Se ring)
130.9Ar-C (ipso on Ph-Se ring)
129.1Ar-C (meta on Ph-Se ring)
126.4Ar-C (para on Ph-Se ring)
119.9Ar-C (C-Se)
115.1Ar-C (ortho to -OCH₃)
55.2-OCH₃

⁷⁷Se NMR spectroscopy is a powerful technique for directly probing the electronic environment of the selenium atom. The ⁷⁷Se nucleus (spin I = 1/2, natural abundance 7.63%) has a very wide chemical shift range, making it highly sensitive to the nature of its substituents. For diaryl selenides, the chemical shifts are typically found in the range of 300-500 ppm relative to a standard like dimethyl selenide (B1212193) (Me₂Se). netlify.app Often, diphenyl diselenide (Ph₂Se₂) is used as an external reference, having a chemical shift of approximately 463 ppm in CDCl₃. mdpi.com

For Benzene, 1-methoxy-4-(phenylseleno)-, the electron-donating methoxy group in the para position is expected to increase the electron density at the selenium atom compared to diphenyl selenide, resulting in a chemical shift that is shielded (shifted to a lower ppm value). The exact chemical shift is also known to be sensitive to solvent and temperature effects. acs.orgresearchgate.net

While specific 2D NMR spectra for this compound are not detailed in the literature, standard techniques would be employed to confirm the assignments from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of protons on the aromatic rings. It would show cross-peaks between the signals at δ 7.50 and δ 6.84 ppm on the methoxy-substituted ring, and among the protons in the δ 7.33-7.16 ppm range of the other phenyl ring, confirming their adjacent relationships.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, the proton signal at δ 3.79 would correlate with the carbon signal at δ 55.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. It would be crucial for assigning the quaternary carbons. For example, the methoxy protons (δ 3.79) would show a correlation to the aromatic carbon at δ 159.7 ppm (C-O), confirming its assignment. Protons ortho to the C-Se bonds would show correlations to these quaternary carbons, solidifying their assignments.

Vibrational Spectroscopy (Infrared and Raman)

The infrared (IR) and Raman spectra of Benzene, 1-methoxy-4-(phenylseleno)- would exhibit characteristic bands corresponding to the vibrations of the aromatic rings, the methoxy group, and the carbon-selenium bond. Based on data for similar aromatic compounds, the following assignments can be predicted:

Aromatic C-H Stretching: Strong bands are expected in the region of 3100-3000 cm⁻¹ in both IR and Raman spectra, corresponding to the stretching vibrations of the C-H bonds on the two phenyl rings.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy group are predicted to appear as strong bands in the 2950-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ range. These are often strong in both IR and Raman spectra and are diagnostic for the presence of the benzene rings.

C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy group is expected to produce strong bands in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Se Stretching: The stretching vibration of the Carbon-Selenium bond is expected to appear in the lower frequency region of the spectrum. For aryl selenides, the C-Se stretching mode is typically weak and can be found in the range of 600-500 cm⁻¹.

Interactive Data Table: Predicted Vibrational Band Assignments
Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
3100-3000Aromatic C-H StretchMedium-StrongMedium-Strong
2950-2850Aliphatic C-H Stretch (-OCH₃)StrongMedium
1600-1450Aromatic C=C Ring StretchStrongStrong
~1250Asymmetric C-O-C StretchStrongWeak
~1040Symmetric C-O-C StretchMediumWeak
600-500C-Se StretchWeak-MediumMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

A thorough search for the mass spectrum and detailed fragmentation pattern of "Benzene, 1-methoxy-4-(phenylseleno)-" did not yield any specific experimental data. Scientific literature that includes the synthesis of this compound does not provide the explicit mass spectral data required for a detailed analysis of its fragmentation pathways. Therefore, a data table and a discussion of its fragmentation pattern cannot be provided.

X-ray Diffraction Studies for Solid-State Conformations and Crystal Structures

Similarly, no crystallographic data for "Benzene, 1-methoxy-4-(phenylseleno)-" could be found in the course of the literature review. This indicates that the single-crystal X-ray diffraction analysis required to determine its solid-state conformation and crystal structure has likely not been performed or, if it has, the results have not been published in accessible scientific databases or journals. Consequently, a data table detailing its crystal structure and a discussion of its solid-state conformation cannot be generated.

Research Applications and Biological Activity Studies of Benzene, 1 Methoxy 4 Phenylseleno

Investigation of Biochemical Activity Mechanisms

The biological effects of Benzene (B151609), 1-methoxy-4-(phenylseleno)- are rooted in its ability to interact with and modulate key cellular pathways. Research into its biochemical mechanisms has focused on its influence on enzyme function and its ability to trigger programmed cell death, highlighting its potential as a bioactive molecule.

Enzymatic Inhibition Studies (e.g., Lactate (B86563) Dehydrogenase A Activity)

A significant area of investigation for selenobenzene compounds is their inhibitory effect on lactate dehydrogenase A (LDHA), an enzyme crucial for anaerobic glycolysis. nih.govnih.gov The Warburg effect, a metabolic characteristic of many cancer cells, describes their preference for glycolysis even in the presence of oxygen. researchgate.netresearchgate.net LDHA is a key regulator of this metabolic pathway, making it a major target for the development of novel anti-cancer agents. nih.govresearchgate.net

Screening studies have identified several selenobenzene compounds, including Benzene, 1-methoxy-4-(phenylseleno)-, as having inhibitory effects on LDHA activity. nih.gov While a closely related compound, 1-(phenylseleno)-4-(trifluoromethyl) benzene (PSTMB), has shown the most potent inhibitory effect in some studies, the data indicates a class-wide activity for these molecules against LDHA. nih.govnih.gov The inhibition of LDHA by these compounds disrupts the cancer cells' preferred metabolic pathway for energy production. researchgate.net

Table 1: Inhibitory Effects of Selenobenzene Compounds on LDHA Activity

CompoundReported LDHA Inhibitory ActivityReference
Benzene, 1-methoxy-4-(phenylseleno)-Demonstrated inhibitory effect nih.gov
1-(Phenylseleno)-4-(trifluoromethyl) benzene (PSTMB)Potent inhibitory effect nih.govresearchgate.net
1-Methyl-4-phenylselenobenzeneDemonstrated inhibitory effect nih.gov
4-(Phenylseleno)-1,1′-biphenylDemonstrated inhibitory effect nih.gov

Analysis of Molecular Interactions with Biological Targets

Computational modeling and molecular docking studies have provided insights into how selenobenzene compounds interact with their biological targets. For the related inhibitor PSTMB, studies show that it binds to the LDHA enzyme at a site distinct from the active site where the substrate, pyruvate, binds. researchgate.net This suggests a noncompetitive mode of inhibition. nih.gov

The binding occurs in a hole on the opposite side of the enzyme from the active site. researchgate.net This interaction induces a conformational change in the enzyme, which reduces its catalytic efficiency. The surface charge distribution of the binding pocket, characterized by acidic, basic, and neutral regions, facilitates the stable binding of the inhibitor molecule. researchgate.net Although specific docking studies for Benzene, 1-methoxy-4-(phenylseleno)- are not detailed in the available literature, its structural similarity to PSTMB suggests a comparable mechanism of interaction with the LDHA protein.

In Vitro Cellular Activity Mechanisms (e.g., Apoptotic Induction Pathways)

The inhibition of LDHA by selenobenzene compounds is directly linked to the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Organoselenium compounds, in general, are known to induce apoptosis through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial pathways. nih.govrsc.org

For the potent LDHA inhibitor PSTMB, research has shown that it induces mitochondria-mediated apoptosis in human colon cancer cells. researchgate.net This process is triggered by the production of ROS, leading to the disruption of the mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic cascade. researchgate.netnih.gov The induction of apoptosis is a critical mechanism for the anti-cancer effects of these compounds. nih.govresearchgate.net By targeting the unique metabolism of cancer cells, these inhibitors can selectively induce cell death in malignant cells without significantly affecting normal cells. rsc.org

Utility as a Synthetic Intermediate or Functional Building Block

Beyond its biological activities, Benzene, 1-methoxy-4-(phenylseleno)- serves as a valuable building block in organic synthesis. Organoselenium compounds are versatile intermediates due to the unique reactivity of the carbon-selenium bond. ebin.pub

Benzene, 1-methoxy-4-(phenylseleno)- possesses several functional groups that can be manipulated for the construction of more complex molecules. The aryl selenide (B1212193) moiety can participate in various transformations, including:

Oxidation and Selenoxide Elimination: The selenium atom can be easily oxidized to a selenoxide, which can then undergo syn-elimination to introduce a double bond into an adjacent alkyl chain.

Cross-Coupling Reactions: The C-Se bond can be cleaved and participate in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. ebin.pub

Electrophilic Aromatic Substitution: The two aromatic rings, activated by the methoxy (B1213986) group and the selenium atom, are susceptible to electrophilic substitution, allowing for the introduction of additional functional groups.

These reactive handles make the compound a useful intermediate for synthesizing a range of organic molecules, including pharmaceuticals, natural products, and materials with specific electronic or optical properties.

Role in Catalysis Research

The field of organoselenium chemistry has established that these compounds can act as effective catalysts for a variety of organic transformations. researchgate.netepa.gov This catalytic activity often relies on the ability of the selenium atom to cycle between different oxidation states, typically Se(II) and Se(IV). rsc.org

Organoselenium Catalysis in Organic Transformations

Benzene, 1-methoxy-4-(phenylseleno)-, as a diaryl selenide, is a representative member of a class of compounds used as pre-catalysts in oxidation reactions. sciltp.comdntb.gov.ua A common catalytic cycle involves the oxidation of the Se(II) species by a stoichiometric oxidant, such as hydrogen peroxide (H₂O₂), to form a more reactive Se(IV) species, like a seleninic acid or a peroxyseleninic acid. rsc.orgsciforum.net

This activated selenium species then acts as an oxygen transfer agent, for example, in the epoxidation or dihydroxylation of alkenes. sciforum.net After transferring an oxygen atom to the substrate, the selenium catalyst is reduced back to its Se(II) state, completing the catalytic cycle. The use of organoselenium compounds as catalysts is advantageous as it often allows for mild reaction conditions and the use of environmentally benign oxidants like H₂O₂. sciltp.com The electronic properties of the aromatic rings, influenced by the methoxy substituent, can modulate the reactivity and selectivity of the catalyst.

Metal-Catalyzed Reactions Involving Phenylseleno Ligands

Exploration in Advanced Materials and Functional Molecules Research

Similarly, a thorough review of existing scientific literature does not reveal specific research focused on the application of "Benzene, 1-methoxy-4-(phenylseleno)-" in the development of advanced materials or functional molecules. The potential of this compound as a building block for polymers, organic conductors, or other functional materials has not been a subject of dedicated investigation in the available research. Consequently, there is no data to present on the properties or performance of materials derived from this specific organoselenium compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl selenides, including "Benzene, 1-methoxy-4-(phenylseleno)-", has traditionally relied on methods that can be improved in terms of sustainability. Future research will likely focus on developing greener, more efficient, and economically viable synthetic protocols.

Key areas for development include:

Transition-Metal-Free C-Se Bond Formation: While transition-metal-catalyzed cross-coupling reactions are effective, they often involve expensive and potentially toxic metal catalysts and ligands. nih.govscispace.com Future efforts will be directed towards catalyst-free methods, utilizing greener reagents and solvents. nih.gov Strategies such as visible-light-promoted reactions and the use of sustainable energy sources like microwaves and ultrasound are promising avenues. nih.govresearchgate.net

Solvent-Free and Aqueous Conditions: The use of volatile organic solvents is a major environmental concern. Research into solvent-free reaction conditions or the use of water as a benign solvent is a critical direction. rsc.orgchemistryjournals.net Methodologies that allow for simple product isolation without the need for extensive chromatography are particularly desirable. sciencegate.app

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies will aim for high atom economy, minimizing waste generation.

Synthetic ApproachAdvantagesKey Research Focus
Transition-Metal-Free Catalysis Avoids toxic and expensive metals, milder reaction conditions.Development of novel activating agents, photoredox catalysis. nih.govscispace.com
Microwave/Ultrasound-Assisted Synthesis Rapid reaction times, often higher yields, energy efficient.Optimization of reaction parameters, scale-up potential. nih.govresearchgate.net
Aqueous/Solvent-Free Synthesis Environmentally benign, simplified work-up procedures.Catalyst development for aqueous media, solid-state reactions. rsc.orgsciencegate.app

Deeper Exploration of Reactivity Profiles for Broadened Synthetic Utility

While the fundamental reactivity of aryl selenides is understood, a comprehensive exploration of the reactivity of "Benzene, 1-methoxy-4-(phenylseleno)-" could unveil novel synthetic applications. The interplay between the electron-donating methoxy (B1213986) group and the selenium atom can be exploited in various transformations.

Future research should investigate:

Participation in Catalytic Cycles: Organoselenium compounds are known to act as catalysts in a variety of organic reactions, often mimicking the function of selenoenzymes like glutathione (B108866) peroxidase (GPx). nih.govnih.gov Investigating the catalytic potential of "Benzene, 1-methoxy-4-(phenylseleno)-" and its derivatives in oxidation, reduction, and other transformations is a promising area. researchgate.net The methoxy group can be expected to influence the catalytic activity. researchgate.net

Radical Reactions: The selenium-carbon bond can undergo homolytic cleavage under certain conditions, suggesting the potential for this compound to participate in radical-mediated reactions. nih.gov Exploring its utility in radical cyclizations and addition reactions could lead to new synthetic methodologies.

Electrophilic and Nucleophilic Selenylation: The selenium atom in "Benzene, 1-methoxy-4-(phenylseleno)-" can act as either a nucleophile or an electrophile, depending on the reaction conditions. chemicalbook.com A deeper understanding of these dual reactivity profiles will broaden its synthetic applications.

Advanced Mechanistic Insights into Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. For "Benzene, 1-methoxy-4-(phenylseleno)-", future research should employ a combination of experimental and computational methods to elucidate the intricate details of its transformations.

Areas for mechanistic investigation include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for studying reaction pathways, transition states, and the influence of substituents on reactivity. mdpi.commdpi.com Such studies can provide valuable insights into the role of the methoxy group in modulating the electronic properties and reactivity of the selenium center. cncb.ac.cn

In-situ Spectroscopic Studies: Techniques such as NMR and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. mdpi.com

Isotopic Labeling Studies: The use of isotopes can help to trace the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Target Specificity

Organoselenium compounds have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov "Benzene, 1-methoxy-4-(phenylseleno)-" provides a scaffold for the development of new therapeutic agents.

Future SAR studies should focus on:

Systematic Modification of the Aromatic Rings: Introducing various substituents on both the methoxy-bearing and the phenyl rings will allow for a systematic investigation of how electronic and steric factors influence biological activity. drugdesign.org The position of the methoxy group has been shown to be critical for the biological activity of other classes of compounds. nih.govmdpi.com

Identification of Biological Targets: Elucidating the specific molecular targets of "Benzene, 1-methoxy-4-(phenylseleno)-" and its derivatives is essential for understanding their mechanism of action and for rational drug design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. nih.gov

Structural ModificationPotential Impact on Biological Activity
Variation of Substituents on Phenyl Ring Modulation of lipophilicity, electronic properties, and steric interactions with the target.
Modification of the Methoxy Group Alteration of solubility, metabolic stability, and hydrogen bonding capacity.
Introduction of Heteroatoms Changes in overall polarity, potential for new interactions with biological targets.

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. chemistryjournals.net The future of research on "Benzene, 1-methoxy-4-(phenylseleno)-" and related compounds is intrinsically linked to the adoption of these principles.

Key aspects of integration with green chemistry include:

Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources.

Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure to minimize energy consumption. rsc.org

Design for Degradation: Designing derivatives that are effective for their intended purpose but will degrade into harmless products after use.

Catalytic Methodologies: Focusing on the development of catalytic reactions that use small amounts of a catalyst to transform large amounts of starting material, thus reducing waste. nih.govnih.gov

By focusing on these future research directions, the scientific community can unlock the full potential of "Benzene, 1-methoxy-4-(phenylseleno)-" and other organoselenium compounds, leading to the development of novel synthetic methodologies, new materials, and potentially life-saving therapeutics, all within a framework of sustainability and environmental responsibility. scispace.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methoxy-4-(phenylseleno)benzene in laboratory settings?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-methoxyphenylselenol with a halogenated benzene derivative (e.g., iodobenzene) under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to avoid undesired byproducts. Characterization via NMR and mass spectrometry is critical to confirm the selenoether bond formation .

Q. How can researchers characterize the purity and structure of 1-methoxy-4-(phenylseleno)benzene?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and phenylseleno (-SePh) substituents. Chemical shifts for aromatic protons adjacent to electron-donating (methoxy) and electron-withdrawing (seleno) groups will differ predictably .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 264.0 for C13_{13}H12_{12}OSe).
  • Chromatography : Use HPLC with UV detection to assess purity, as selenium-containing compounds often exhibit strong absorbance in the 250–300 nm range.

Q. What are the key physicochemical properties of 1-methoxy-4-(phenylseleno)benzene relevant to experimental design?

  • Key Properties :

  • Solubility : Low polarity due to aromatic and seleno groups; soluble in DMSO, THF, or dichloromethane.
  • Stability : Susceptible to oxidation; store under inert atmosphere (N2_2/Ar) at 2–8°C to prevent degradation .
  • Electronic Effects : The methoxy group donates electrons via resonance, while the phenylseleno group withdraws electrons inductively, creating a polarized aromatic system. This influences reactivity in electrophilic substitutions .

Advanced Research Questions

Q. What in vitro assays have demonstrated the biological activity of 1-methoxy-4-(phenylseleno)benzene, and what mechanistic insights exist?

  • Methodology :

  • LDHA Inhibition Assay : In a 2019 study, the compound inhibited lactate dehydrogenase A (LDHA) activity in vitro, a target in cancer metabolism. The assay used purified LDHA enzyme, NADH, and pyruvate, monitoring NADH depletion at 340 nm. Results showed ~40% inhibition at 10 µM, comparable to other selenobenzene derivatives .
  • Mechanism : Selenium’s redox-active nature may disrupt LDHA’s catalytic site (e.g., by binding to cysteine residues). Computational docking studies could further elucidate interactions.

Q. How does the substitution pattern (methoxy and phenylseleno groups) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal charge distribution. The methoxy group increases electron density at the para position, while the phenylseleno group reduces it at the meta position.
  • Spectroscopic Evidence : IR spectroscopy shows C-Se stretching vibrations at ~550 cm1^{-1}, while UV-Vis spectra indicate π→π* transitions perturbed by substituent effects .

Q. What contradictory findings exist regarding the biological efficacy of 1-methoxy-4-(phenylseleno)benzene, and how can they be resolved?

  • Analysis : While reports LDHA inhibition, other studies on similar compounds (e.g., ) note limited bioactivity. Contradictions may arise from:

  • Assay Conditions : Variations in pH, enzyme source, or cofactor concentrations.
  • Structural Analogues : Minor substituent changes (e.g., seleno vs. thio groups) drastically alter activity.
    • Resolution : Standardize assay protocols and conduct structure-activity relationship (SAR) studies by synthesizing analogues (e.g., replacing Se with S or altering methoxy positioning) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.